[(5-Bromo-2-fluorophenyl)methyl](pentyl)amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-fluorophenyl)methylamine typically involves the reaction of 5-bromo-2-fluorobenzyl chloride with pentylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for (5-Bromo-2-fluorophenyl)methylamine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-fluorophenyl)methylamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the amine group.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the amine group.
Major Products
Scientific Research Applications
(5-Bromo-2-fluorophenyl)methylamine is used in various scientific research applications, including:
Pharmaceutical Testing: It serves as a reference standard for pharmaceutical testing, ensuring accurate results.
Chemical Research: It is used in the synthesis of more complex molecules, particularly in the development of new drugs.
Biological Studies: It can be used to study the effects of fluorinated and brominated compounds on biological systems.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
(5-Bromo-2-methylphenyl)methylamine: Similar structure but with a methyl group instead of a fluorine atom.
(5-Bromo-2-chlorophenyl)methylamine: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
(5-Bromo-2-fluorophenyl)methylamine is unique due to the presence of both bromine and fluorine atoms, which can impart distinct chemical and biological properties. The combination of these halogens can influence the compound’s reactivity and interactions with biological targets .
Properties
Molecular Formula |
C12H17BrFN |
---|---|
Molecular Weight |
274.17 g/mol |
IUPAC Name |
N-[(5-bromo-2-fluorophenyl)methyl]pentan-1-amine |
InChI |
InChI=1S/C12H17BrFN/c1-2-3-4-7-15-9-10-8-11(13)5-6-12(10)14/h5-6,8,15H,2-4,7,9H2,1H3 |
InChI Key |
DDNYLUJOLSBDGP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNCC1=C(C=CC(=C1)Br)F |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.